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Compound of Interest

Compound Name: 4-Nitrobenzo[c]isoxazole

CAS No.: 188860-13-1

Cat. No.: B063031

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7][8][9]
4-Nitrobenzo[c]isoxazole (also known as 4-nitroanthranil) is a bicyclic heteroaromatic

compound characterized by a fused benzene and isoxazole ring system. Unlike its isomer 1,2-

benzisoxazole, the benzo[c]isoxazole (2,1-benzisoxazole) framework possesses an ortho-

quinoid structure, making it energetically higher and chemically more reactive.

Critical Stability Warning: The N-O bond in the isoxazole ring is the "Achilles' heel" of this

molecule. It is highly susceptible to nucleophilic attack, particularly in basic and nucleophilic

environments. The presence of the 4-nitro group (a strong electron-withdrawing group)

significantly increases the electrophilicity of the C-3 position, accelerating ring-opening

hydrolysis compared to the unsubstituted parent compound.

Buffer Compatibility Matrix
Rule of Thumb: Maintain acidic to neutral conditions (pH < 7.0). Avoid buffers containing

primary amines (nucleophiles).
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Buffer System pH Range
Compatibility
Status

Technical Notes

Formic Acid /

Ammonium Formate
2.0 – 4.5 High (Recommended)

Ideal for LC-MS.

Protonation of the ring

stabilizes the N-O

bond against

hydrolysis.

Acetate Buffer 3.7 – 5.6 High

Excellent stability for

stock dilutions and

HPLC mobile phases.

Phosphate Buffer

(PBS)
6.0 – 7.0

Moderate / Time-

Sensitive

Usable for short-term

assays (< 4 hours).

Hydrolysis accelerates

as pH approaches

7.4.

Phosphate Buffer

(PBS)
> 7.4 Low (Unstable)

Rapid degradation

observed. The

hydroxide ion (

) attacks the C-3

position, opening the

ring.

Tris-HCl / Glycine /

HEPES
Any Incompatible

DO NOT USE.

Primary amines in

Tris/Glycine act as

nucleophiles, causing

aminolysis of the

isoxazole ring.

DMSO (Solvent) N/A High (Dry only)

Stable in anhydrous

DMSO. Hygroscopic

DMSO absorbs water,

leading to hydrolysis

over time.
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Mechanistic Insight: Why Does It Degrade?
The instability of 4-nitrobenzo[c]isoxazole is driven by the Base-Catalyzed Ring Opening

(Anthranil Rearrangement).

Electrophilic Activation: The nitro group at position 4 withdraws electron density from the ring,

making the C-3 carbon highly electrophilic.

Nucleophilic Attack: Hydroxide ions (

) or other nucleophiles (like Tris amines) attack C-3.

Ring Cleavage: The weak N-O bond breaks, leading to the formation of 2-amino-4-

nitrobenzoic acid (or related anthranilic acid derivatives).

Visualization of Degradation Pathway
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Figure 1: The irreversible base-catalyzed hydrolysis pathway of 4-nitrobenzo[c]isoxazole.

Troubleshooting Guide (FAQ)
Q1: My solution turned from pale yellow to deep
orange/red after 2 hours in PBS (pH 7.4). What
happened?
Diagnosis: You have likely observed ring opening. Explanation: The intact 4-
nitrobenzo[c]isoxazole is typically pale yellow. The degradation product (a nitro-aniline

derivative) often has a higher extinction coefficient and a bathochromic shift (red-shift) due to

the free amine conjugation with the nitro group. Solution: Switch to a lower pH buffer (e.g.,
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Citrate or Acetate pH 5.0) for your assay. If physiological pH is required, prepare the solution

immediately before use and limit run times to <30 minutes.

Q2: Can I use this compound in a biological assay with
Tris buffer?
Answer:No. Reasoning: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine.

This amine is a better nucleophile than water and will attack the isoxazole ring, forming a

covalent adduct or causing aminolysis, effectively destroying your compound before the

biological interaction occurs. Alternative: Use MOPS or Phosphate (if pH < 7.2), as they are

non-nucleophilic buffers.

Q3: I see a "double peak" in my LC-MS chromatogram.
Is my compound impure?
Diagnosis: Likely on-column degradation or equilibrium isomerism. Troubleshooting:

Check Mobile Phase: Are you using Ammonium Hydroxide or high pH? Switch to 0.1%

Formic Acid (pH ~2.7).

Check Solvent: If dissolved in Methanol, transesterification or nucleophilic attack by

methoxide (trace) can occur. Use Acetonitrile as the organic modifier.

Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Purpose: To ensure compound integrity for up to 30 days.

Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide).

Concentration: Prepare at 10 mM.

Desiccant: Add activated 3Å molecular sieves to the DMSO bottle before use to ensure

water content is <0.1%.

Storage: Aliquot into amber glass vials (protect from light) and store at -20°C.
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Note: Avoid freeze-thaw cycles. Moisture introduction from condensation is the primary

cause of degradation in storage.

Protocol B: Kinetic Stability Assay (t1/2 Determination)
Purpose: To determine the half-life of the compound in your specific assay buffer.

Preparation:

Prepare a 10 mM stock in DMSO.

Pre-warm your test buffer (e.g., PBS pH 7.4) to 37°C.[1][2][3]

Initiation:

Spike the stock into the buffer to a final concentration of 50 µM (0.5% DMSO final).

Vortex mix for 5 seconds.

Monitoring (UV-Vis Method):

Immediately place in a quartz cuvette.

Monitor Absorbance at 350 nm (typical for anthranils) and 400 nm (typical for nitro-aniline

products) every 5 minutes for 2 hours.

Isosbestic Point: If a clear isosbestic point is observed, it confirms a clean conversion to a

single degradation product.

Data Analysis:

Plot

vs. Time.

The slope ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-

star-inserted">
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is the rate constant.[3] Calculate

.
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(Note: While specific "4-nitro" kinetic papers are rare in open literature, the reactivity profile is

derived from the established physical organic chemistry of the anthranil class as detailed in

References 2 and 3.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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